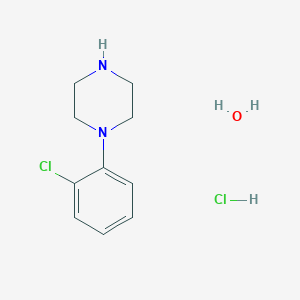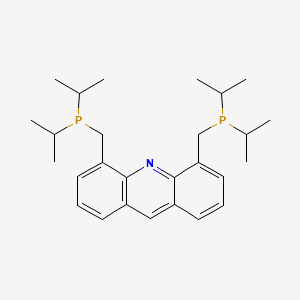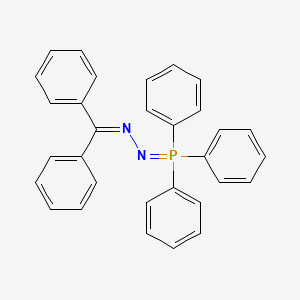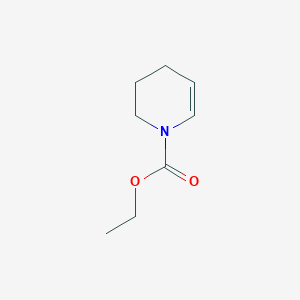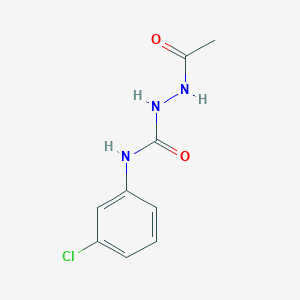![molecular formula C11H11NO B3335203 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one CAS No. 1092794-08-5](/img/structure/B3335203.png)
1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one
Descripción general
Descripción
1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one, also known as spirocyclic compound, is a unique class of organic compounds that has gained significant attention in the scientific community due to its diverse range of biological activities. This compound is characterized by its spirocyclic structure, which is composed of a cyclopropane ring and an isoquinoline ring. The spirocyclic compound has been extensively studied for its potential applications in drug discovery, as it exhibits a broad range of pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one compound is not fully understood. However, it is believed to act by binding to specific receptors and enzymes, inhibiting their activity. The this compound compound has been shown to inhibit the activity of various enzymes, including proteases, kinases, and phosphodiesterases. It has also been shown to bind to specific receptors, including serotonin receptors and dopamine receptors.
Biochemical and Physiological Effects
The this compound compound exhibits a broad range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. The this compound compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one compound has several advantages for lab experiments. It exhibits a broad range of pharmacological activities, making it a promising candidate for drug discovery. The this compound compound is also relatively easy to synthesize, making it accessible to researchers. However, the this compound compound has some limitations for lab experiments. It is a complex molecule, which makes it difficult to study its mechanism of action. The this compound compound is also relatively unstable, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one compound. One direction is to study its mechanism of action in more detail to better understand how it interacts with specific receptors and enzymes. Another direction is to explore its potential applications in drug discovery, particularly in the development of new anti-cancer and anti-viral drugs. Additionally, further studies are needed to evaluate the safety and efficacy of this compound compound in animal models and clinical trials.
Aplicaciones Científicas De Investigación
The 1'H-Spiro[cyclopropane-1,4'-isoquinolin]-3'(2'H)-one compound has been extensively studied for its potential applications in drug discovery. It exhibits a broad range of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. The this compound compound has been shown to inhibit the activity of various enzymes and receptors, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
spiro[1,2-dihydroisoquinoline-4,1'-cyclopropane]-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-10-11(5-6-11)9-4-2-1-3-8(9)7-12-10/h1-4H,5-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZZVJLXRDMHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=CC=CC=C3CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732144 | |
| Record name | 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092794-08-5 | |
| Record name | 1',2'-Dihydro-3'H-spiro[cyclopropane-1,4'-isoquinolin]-3'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazole-3-carboxylate](/img/structure/B3335130.png)

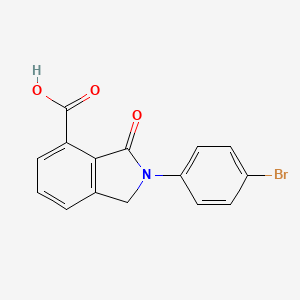


![12H-Benz[5,6]isoindolo[2,1-a]benzimidazole](/img/structure/B3335161.png)
![9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one](/img/structure/B3335167.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B3335176.png)
